molecular formula C₂₈H₂₆O₈ B1141113 Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside CAS No. 19488-41-6

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

Cat. No. B1141113
CAS RN: 19488-41-6
M. Wt: 490.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside (MTB) is a synthetic compound commonly used in the laboratory setting to study the biochemical and physiological effects of a wide range of compounds. MTB is an important tool for scientists and researchers to investigate the action and effects of various compounds on cells and organisms. The compound is a derivative of glucose, a monosaccharide that is essential for life, and is used as a model for studying the effects of other compounds on the body.

Scientific Research Applications

Starting Material for Drug Synthesis

“Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside” is a crucial compound in biomedicine and is widely used for research and development . It serves as a starting material for the synthesis of various drugs and molecules .

Study of Transferase Enzymes

This compound is used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . Understanding these enzymes can help in the development of new therapeutic strategies.

Investigation of Antibody Binding

“Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside” has been used to investigate the epitope binding of particular murine monoclonal antibodies . This can provide valuable insights into the immune response and aid in the design of vaccines and immunotherapies.

Cancer Research

This compound is renowned for its multifaceted utility in combating diverse ailments inclusive of cancer . It unfolds its immense therapeutic potential in cancer research .

Inflammatory Disorders

“Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside” is also used in the study of inflammatory disorders . It can help in understanding the molecular mechanisms of these disorders and in the development of new treatments.

Biomedical Research

Due to its chemical properties, “Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside” is a remarkable biomedical entity . It is used in various fields of biomedical research, contributing to our understanding of biological processes and diseases.

Mechanism of Action

Target of Action

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate mimic. This allows researchers to investigate the binding preferences of these enzymes, which can provide insights into their function and potential roles in disease .

Biochemical Pathways

Given its use in studying glycoprotein biosynthesis, it is likely that it impacts the pathways involved in protein modification and trafficking .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is currently limited. It is known that the compound is a solid at room temperature and has a melting point of 150-153°c . It is soluble in chloroform, ethyl acetate, and methanol , which suggests that it could be well-absorbed in the body.

Result of Action

The primary result of the action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is the generation of data on the substrate specificity of certain transferase enzymes . This information can be used to better understand the function of these enzymes and their role in disease.

Action Environment

The action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the polarity of its environment . Additionally, its stability may be influenced by temperature, as it has a specific melting point .

properties

IUPAC Name

[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPVDZTZGGKAHL-CJDMLRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

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